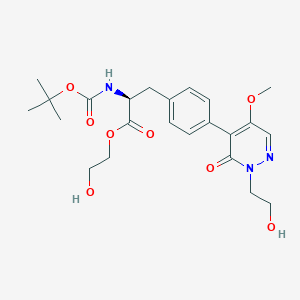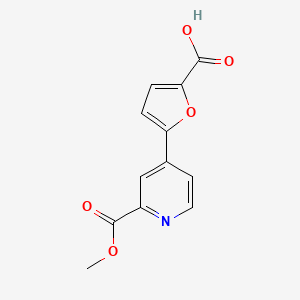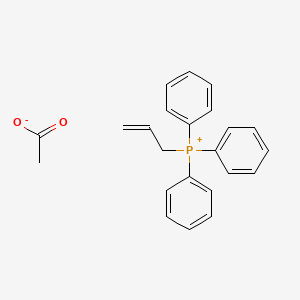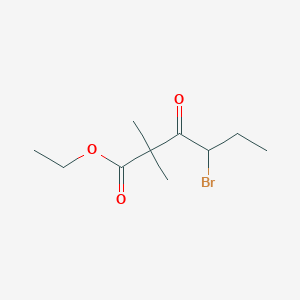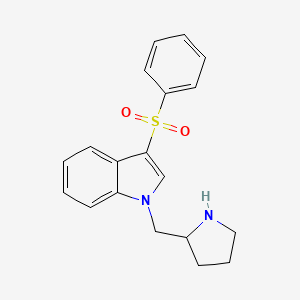
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane is a chemical compound with the molecular formula C3BF5 It is known for its unique structure, which includes both boron and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane can be synthesized through several methods. One common route involves the reaction of potassium trifluoropropynyltrifluoroborate with difluoroborane . The reaction typically requires specific conditions, such as the presence of a palladium catalyst and controlled temperature settings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, hydrogen gas for hydrogenation reactions, and various oxidizing agents . The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, hydrogenation can yield vinylborates, while oxidation may produce different boron-containing compounds .
Applications De Recherche Scientifique
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in different chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane involves its interaction with molecular targets through its boron and fluorine atoms. These interactions can lead to the formation of new bonds and the transformation of existing chemical structures. The pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenyl(3,3,3-trifluoroprop-1-ynyl)silane
- Triphenyl(3,3,3-trifluoroprop-1-ynyl)stannane
- 2-(3,3,3-trifluoroprop-1-ynyl)pyridine
- 2-(3,3,3-trifluoroprop-1-ynyl)-phenol
Uniqueness
Difluoro(3,3,3-trifluoroprop-1-yn-1-yl)borane is unique due to its specific combination of boron and fluorine atoms, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
663152-72-5 |
|---|---|
Formule moléculaire |
C3BF5 |
Poids moléculaire |
141.84 g/mol |
Nom IUPAC |
difluoro(3,3,3-trifluoroprop-1-ynyl)borane |
InChI |
InChI=1S/C3BF5/c5-3(6,7)1-2-4(8)9 |
Clé InChI |
SMRWIMHYLAZPJV-UHFFFAOYSA-N |
SMILES canonique |
B(C#CC(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


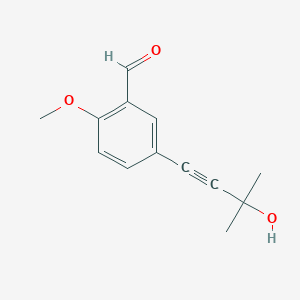
![(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate](/img/structure/B12540588.png)



![N-[4-(1,2-Diphenylbut-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12540612.png)
![2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide](/img/structure/B12540620.png)
